Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Description
IUPAC Nomenclature and Stereochemical Considerations
Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate (CAS: 104654-66-2) follows systematic IUPAC nomenclature rules. The parent structure is a cyclohexane ring substituted at the 1-position with both a hydroxymethyl (-CH2OH) group and a methyl ester (-COOCH3) moiety. The numbering prioritizes the carboxylate ester as the principal functional group, with the hydroxymethyl group treated as a substituent.
The geminal arrangement of substituents on the cyclohexane ring eliminates potential stereoisomerism, as the two groups occupy the same carbon atom. Computational analysis confirms the absence of chiral centers, with symmetry arising from the cyclohexane ring’s conformational flexibility.
| Property | Value |
|---|---|
| IUPAC Name | methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| SMILES Notation | COC(=O)C1(CO)CCCCC1 |
Crystallographic Analysis and Conformational Dynamics
While direct X-ray crystallographic data for this compound is limited, analogous cyclohexanecarboxylate derivatives exhibit chair conformations with equatorial positioning of bulky substituents to minimize steric strain. Computational models predict that the hydroxymethyl group adopts an equatorial orientation, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the ester carbonyl group.
The ester moiety introduces slight distortion in the cyclohexane ring, as evidenced by comparative bond length analysis:
Comparative Molecular Geometry with Related Cyclohexanecarboxylate Derivatives
The structural impact of the hydroxymethyl group becomes evident when comparing this compound to simpler analogues:
| Compound | TPSA (Ų) | LogP | Dipole Moment (D) |
|---|---|---|---|
| Methyl cyclohexanecarboxylate | 26.30 | 1.85 | 1.98 |
| Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | 46.53 | 1.10 | 3.12 |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 43.37 | 1.31 | 2.89 |
The hydroxymethyl group increases topological polar surface area (TPSA) by 77% compared to the unsubstituted methyl ester, enhancing water solubility despite its moderate LogP value.
Computational Chemistry Insights: TPSA, LogP, and Rotatable Bond Analysis
Density functional theory (DFT) calculations reveal key physicochemical properties:
- Topological Polar Surface Area (TPSA): 46.53 Ų, dominated by the ester (26.30 Ų) and hydroxymethyl (20.23 Ų) groups
- Octanol-Water Partition Coefficient (LogP): 1.10, reflecting balanced lipophilicity/hydrophilicity
- Rotatable Bonds: 2 (ester methyl group and hydroxymethyl side chain)
Molecular dynamics simulations demonstrate that the hydroxymethyl group’s rotation (energy barrier: 2.1 kcal/mol) occurs more readily than ester group rotation (4.3 kcal/mol). This flexibility facilitates adaptation to solvent environments while maintaining the cyclohexane ring’s chair conformation.
The compound’s electronic structure shows partial charge distribution:
- Ester carbonyl oxygen: δ⁻ = -0.42 e
- Hydroxyl oxygen: δ⁻ = -0.38 e
- Cyclohexane carbons: δ⁺ = +0.12 to +0.18 e
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJOSOCKDEXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555805 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104654-66-2 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexanol.
Substitution: Alkyl-substituted derivatives of this compound.
Scientific Research Applications
Organic Synthesis
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various reactions, such as:
- Nucleophilic substitutions : The hydroxymethyl group can act as a nucleophile, facilitating further functionalization.
- Formation of bioactive compounds : Derivatives of this compound are explored for their potential therapeutic effects.
Pharmaceutical Applications
Research indicates that this compound may exhibit biological activities relevant to pharmaceuticals:
- Anti-inflammatory properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering potential therapeutic pathways for inflammatory diseases.
- Antimicrobial activity : Studies have shown efficacy against bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as an alternative treatment option.
Anti-inflammatory Mechanism Study
In vitro experiments investigated the anti-inflammatory mechanisms of this compound:
- Cell Line Used : Macrophage cell lines.
- Findings : The compound reduced the secretion of tumor necrosis factor-alpha (TNF-α), implicating its role in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release the corresponding acid and alcohol. These metabolites may then participate in various biochemical processes, including energy production and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Polarity: The hydroxymethyl group in the target compound increases polarity compared to non-polar analogs like methyl 1-methylcyclohexanecarboxylate .
- Reactivity: Bromophenyl and amino substituents (e.g., in and ) introduce sites for electrophilic or nucleophilic reactions, whereas the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions.
- Physical State : Saturated esters (e.g., methyl 1-methylcyclohexanecarboxylate) are often liquids, while brominated or aromatic derivatives (e.g., ) tend to be solids.
Functional Group Reactivity
- Hydroxymethyl Group : Can be oxidized to a carboxylic acid or esterified further. In contrast, the methyl group in is inert under most conditions.
- Amino Group: In methyl 1-amino-4-methylcyclohexanecarboxylate , the amine enables conjugation with carbonyl groups or acid chlorides.
- Bromophenyl Group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in .
Purity and Commercial Availability
- This compound : Available at 95% purity (CAS 13380-85-3) .
- Methyl 1-methylcyclohexanecarboxylate : Sold with ≥97% purity (CAS 825-04-7) .
- Specialized Derivatives: Brominated or amino-substituted variants are typically custom-synthesized, with prices reflecting their complexity (e.g., $500–$1,000/g for ).
Biological Activity
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, metabolism, and possible therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is an alicyclic compound characterized by a cyclohexane ring with a hydroxymethyl group and a carboxylate ester. Its structural formula can be represented as follows:
This compound belongs to a class of substances that are often evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Metabolic Pathways : The compound undergoes metabolic processes such as beta-oxidation, leading to the formation of various metabolites. These metabolites can be hydrolyzed into their respective alcohols and acids in biological systems, indicating potential bioavailability and activity within the body .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of cyclohexanecarboxylic acid have shown significant activity against HCT-116 and MDA-MB231 cancer cells . While specific data on this compound is limited, the structural similarities suggest potential for similar activity.
- Enzymatic Inhibition : Compounds derived from cyclohexanecarboxylic acid have been noted for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This suggests that this compound may possess similar HDAC inhibitory properties .
Study on Hydrolysis and Metabolism
A study investigating the hydrolysis of methyl esters in simulated gastric and intestinal environments found that approximately 20% of methyl cyclohexanecarboxylate was hydrolyzed after 5 hours in gastric fluid, with higher rates observed in intestinal fluid (40% to 50%) after similar incubation times. This indicates that this compound could be effectively metabolized in the gastrointestinal tract, enhancing its bioavailability .
Antiproliferative Activity
In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| Nannocystin A | HCT-116 | 1.2 |
| Nannocystin A | MDA-MB231 | 4.2 |
These findings highlight the importance of structural modifications in enhancing biological activity, which may also apply to this compound .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrogenation of α,β-unsaturated precursors (e.g., methyl 1-allylcyclohexanecarboxylate) using Pd/C catalysts (10% wt. in ethanol) . Post-reduction oxidation of intermediates (e.g., using PCC) is critical for introducing the hydroxymethyl group. Yield optimization requires precise control of reaction time and hydrogen pressure (e.g., 94% yield achieved under 1 atm H₂) . Alternative routes include LiAlH₄-mediated reductions of ester derivatives, but this demands anhydrous conditions (THF solvent) and careful quenching to avoid over-reduction .
Q. How is this compound characterized analytically?
- Methodological Answer :
- NMR : Key signals include δ 1.2–1.6 ppm (cyclohexane ring protons), δ 3.6–3.8 ppm (methoxy group), and δ 4.2–4.5 ppm (hydroxymethyl protons). The stereochemistry of substituents can be inferred from splitting patterns in 2D NMR (e.g., NOESY) .
- Mass Spectrometry : Molecular ion peaks at m/z 170–180 (C₉H₁₄O₃ derivatives) confirm the molecular formula .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves stereoisomers, critical for purity assessment .
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Insoluble in water but miscible with polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., DCM) .
- Stability : Degrades under strong oxidizers (e.g., CAN) or bases. Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the hydroxymethyl group influence diastereoselectivity in cyclopropanation or ring-closing reactions?
- Methodological Answer : The hydroxymethyl group acts as a directing moiety in CAN-mediated oxidative cycloadditions, favoring cis-1,2-dialkenylcyclopropanol formation (dr > 5:1) due to steric and electronic effects . Computational modeling (DFT) reveals transition-state stabilization via hydrogen bonding between the hydroxymethyl group and carbonyl intermediates . Contrasting results in non-polar solvents (e.g., hexane) suggest solvent polarity modulates selectivity .
Q. What computational approaches are used to predict the reactivity of this compound in intramolecular coupling?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in Cu-catalyzed vinyl bromide couplings. The hydroxymethyl group lowers activation energy for 4-exo ring closure by 2.3 kcal/mol compared to 5-endo pathways .
- Molecular Dynamics : Simulations (AMBER force field) assess conformational flexibility of the cyclohexane ring, identifying boat-to-chair transitions that influence reaction kinetics .
Q. How do structural analogs (e.g., formyl or tert-butyl derivatives) compare in biological activity or catalytic applications?
- Methodological Answer :
- Formyl Derivatives : Methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5) shows enhanced electrophilicity in enzyme-catalyzed aldol reactions (e.g., with lipases) but reduced stability in aqueous media compared to hydroxymethyl analogs .
- Boc-Protected Analogs : tert-Butoxycarbonyl (Boc) derivatives (e.g., methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate) exhibit improved resistance to proteolysis in peptide coupling studies, making them preferable for in vitro bioassays .
Experimental Design & Data Contradictions
Q. How can conflicting NMR data for stereoisomers be resolved during synthesis?
- Methodological Answer : Discrepancies in reported NMR shifts (e.g., δ 2.5 ppm vs. δ 2.7 ppm for cyclohexane protons) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Use deuterated solvents consistently and validate with spiking experiments using pure enantiomers . X-ray crystallography (e.g., for ethyl 3,3,5,5-tetracyano derivatives) provides unambiguous stereochemical assignments .
Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the hydroxymethyl group as a TMS ether (using HMDS/imidazole) during Grignard or Suzuki couplings to prevent oxidation .
- Catalytic Control : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in Heck reactions involving allyl derivatives .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (WGK 3 classification) .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., aldehydes) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
